N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride
Description
This compound features a benzothiazole core substituted with a methyl group at the 6-position, a morpholinoethyl moiety, and a naphthalen-1-yl acetamide group. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. Its design likely targets kinase inhibition (e.g., VEGFR-2) or anticancer activity, as seen in structurally related benzothiazole derivatives .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S.ClH/c1-19-9-10-23-24(17-19)32-26(27-23)29(12-11-28-13-15-31-16-14-28)25(30)18-21-7-4-6-20-5-2-3-8-22(20)21;/h2-10,17H,11-16,18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEIVWZXTNAXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d]thiazole moiety, a morpholinoethyl group, and a naphthalene acetamide framework. The synthesis typically involves several steps:
- Formation of the benzo[d]thiazole ring through cyclization reactions.
- Attachment of the naphthalene acetamide using acylation methods.
- Introduction of the morpholinoethyl group via nucleophilic substitution reactions.
- Formation of the hydrochloride salt to enhance solubility and stability.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the morpholinoethyl group may enhance binding affinity and selectivity towards specific targets, potentially leading to modulation of biological pathways.
Anticancer Activity
Research has shown that derivatives of benzothiazole compounds exhibit promising anticancer properties. For instance, related compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis in tumor cells, as evidenced by assays measuring caspase activation and DNA synthesis inhibition .
Anthelmintic Activity
A series of compounds similar to this compound have been screened for anthelmintic properties. These studies indicate moderate to excellent efficacy against nematode species, suggesting that structural modifications can enhance biological activity against parasitic infections .
Table 1: Summary of Biological Activities
Future Directions
Given the promising biological activities associated with this compound, further research is warranted. Potential areas include:
- In vivo studies to confirm efficacy and safety profiles.
- Mechanistic studies to elucidate specific pathways affected by the compound.
- Structure-activity relationship (SAR) studies to optimize pharmacological properties.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in , trifluoromethoxy in ) lower yields compared to electron-donating groups (e.g., methyl in the target compound). The morpholinoethyl group in the target compound may improve solubility but complicates synthesis due to steric hindrance.
- Salt Formation : The hydrochloride salt in the target compound distinguishes it from neutral analogs (e.g., ), likely enhancing bioavailability.
Physicochemical Properties
- Melting Points: Compounds with rigid aromatic systems (e.g., naphthyl in , chlorophenyl in ) exhibit higher melting points (>180°C).
- Solubility : The hydrochloride salt and morpholine moiety in the target compound likely improve aqueous solubility compared to neutral analogs like 2-(naphthalen-1-yl)-N-(thiazol-2-yl)acetamide .
Molecular Interactions
- Hydrogen Bonding: Analogs like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide form intermolecular N–H⋯N bonds (R₂²(8) motif), stabilizing crystal packing. The target compound’s morpholinoethyl group may introduce additional H-bond acceptors, altering supramolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
